

# Anhydroophiobolin A: A Detailed Spectroscopic Analysis for Researchers

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Compound of Interest		
Compound Name:	Anhydroophiobolin A	
Cat. No.:	B015427	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Anhydroophiobolin A** is a sesterterpenoid natural product belonging to the ophiobolin family, which are known for their diverse biological activities, including antifungal, antibacterial, and cytotoxic properties. The unique 5-8-5 tricyclic carbon skeleton of the ophiobolins, coupled with their array of stereocenters and functional groups, makes them challenging targets for synthesis and fascinating subjects for spectroscopic analysis. This document provides a detailed summary of the Nuclear Magnetic Resonance (NMR) spectroscopy data for **Anhydroophiobolin A**, along with a standardized protocol for data acquisition, to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

### **Chemical Structure**

**Anhydroophiobolin A** is structurally characterized by the absence of a hydroxyl group at position C3 and the presence of a double bond between C3 and C4, as compared to its parent compound, Ophiobolin A.

### **Quantitative NMR Data**



The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for **Anhydroophiobolin A**. The data has been compiled from published literature.

Table 1: 13C NMR Chemical Shift Data for Anhydroophiobolin A



1    37.8      2    30.1      3    124.0      4    135.5      5    55.4      6    49.2      7    140.9	
3  124.0    4  135.5    5  55.4    6  49.2	
4  135.5    5  55.4    6  49.2	
5 55.4 6 49.2	
6 49.2	
7 140.9	
8 206.9	
9 42.4	
10 41.7	
11 53.8	
12 46.8	
13 35.4	
14 42.1	
15 29.8	
16 22.3	
17 126.7	
18 130.4	
19 25.9	
20 17.2	
21 72.0	
22 96.1	
23 155.1	



24	192.8
25	18.1
26	16.2

Note: Data compiled from "Isolation of Ophiobolin A and Its Analogs as Inhibitors to Photosynthesis". The numbering of the carbon atoms is based on the standard nomenclature for ophiobolins.

Table 2: 1H NMR Chemical Shift and Coupling Constant Data for Anhydroophiobolin A

A complete, tabulated set of <sup>1</sup>H NMR data with specific chemical shifts and coupling constants for every proton is not readily available in a single public source. The following represents a compilation of reported signals. Researchers should perform 2D NMR experiments for complete assignment.

Proton(s)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	5.4-5.6	m	
H-17	5.1-5.3	m	
H-24 (CHO)	9.4-9.5	S	-
CH₃	0.8-1.8	various	-

## **Experimental Protocols**

The following is a general protocol for the acquisition of NMR data for **Anhydroophiobolin A** and related sesterterpenoids.

#### 1. Sample Preparation

 Sample Purity: Ensure the sample of Anhydroophiobolin A is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by chromatographic

### Methodological & Application





techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.

- Solvent: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl<sub>3</sub>) is a common choice for this class of compounds. Other solvents such as methanol-d<sub>4</sub> (CD<sub>3</sub>OD), acetone-d<sub>6</sub>, or benzene-d<sub>6</sub> may be used depending on solubility and the desired resolution of specific signals.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

#### 2. NMR Data Acquisition

 Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution, which is crucial for resolving complex multiplets and for 2D NMR experiments.

#### • 1D <sup>1</sup>H NMR:

- Acquire a standard 1D proton spectrum to observe the overall proton environment.
- Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

#### 1D <sup>13</sup>C NMR:

- Acquire a proton-decoupled <sup>13</sup>C spectrum to identify all unique carbon signals.
- Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of <sup>13</sup>C, relaxation delay of 2-5 seconds.
- 2D NMR Experiments: To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, the following 2D NMR experiments are essential:
  - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

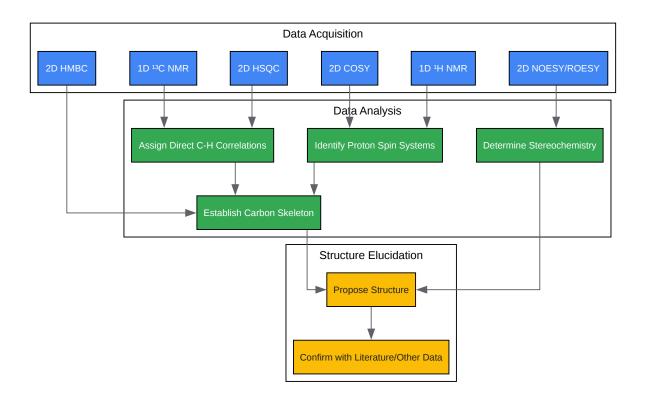


- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
  correlations between protons and carbons, which is critical for establishing the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

## **Logical Workflow for NMR Data Analysis**

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like **Anhydroophiobolin A** using NMR spectroscopy.





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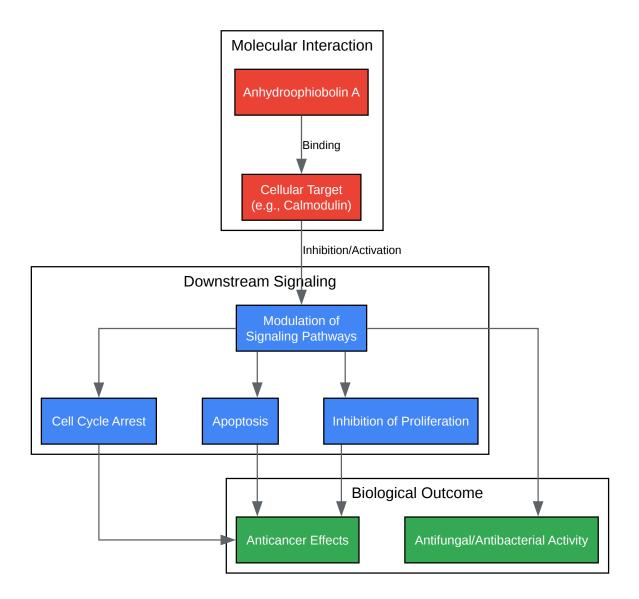
Caption: Workflow for NMR-based structure elucidation.

### Signaling Pathways and Biological Relevance

While NMR spectroscopy directly elucidates the chemical structure, the biological activity of **Anhydroophiobolin A** and related compounds is of significant interest to drug development professionals. Ophiobolins have been reported to interact with various cellular targets and signaling pathways. For instance, Ophiobolin A is a known inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular signaling cascades. The structural modifications in **Anhydroophiobolin A** may alter its binding affinity and specificity for such



targets. Further research, guided by the precise structural information from NMR, is necessary to delineate the specific signaling pathways modulated by **Anhydroophiobolin A**.



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